molecular formula C23H22N4O4 B15020034 ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B15020034
M. Wt: 418.4 g/mol
InChI Key: TWWALKMAOMGAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound featuring a pyrano[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of pyridine derivatives with appropriate aldehydes and ketones under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate stands out due to its unique combination of pyridine and pyrano[3,2-c]pyridine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

ethyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C23H22N4O4/c1-3-30-23(29)20-18(15-7-6-9-25-12-15)19-17(31-21(20)24)11-14(2)27(22(19)28)13-16-8-4-5-10-26-16/h4-12,18H,3,13,24H2,1-2H3

InChI Key

TWWALKMAOMGAGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)N(C(=C2)C)CC4=CC=CC=N4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.